[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid
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Overview
Description
[2-(Benzoimidazol-1-yl)ethyl]-bisphosphonic acid: is a compound that combines the structural features of benzimidazole and bisphosphonic acid Benzimidazole is a heterocyclic aromatic organic compound, while bisphosphonic acid is known for its role in inhibiting bone resorption
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzoimidazol-1-yl)ethyl]-bisphosphonic acid typically involves the following steps:
Formation of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of Ethyl Group: The benzimidazole derivative is then reacted with an ethylating agent to introduce the ethyl group.
Introduction of Bisphosphonic Acid: The final step involves the reaction of the ethylated benzimidazole with a bisphosphonic acid derivative under controlled conditions to yield [2-(Benzoimidazol-1-yl)ethyl]-bisphosphonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; typically performed in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The benzimidazole moiety is known for its ability to inhibit certain enzymes, making the compound useful in biochemical studies.
Medicine:
Bone Resorption Inhibition: The bisphosphonic acid moiety is effective in inhibiting bone resorption, making the compound a potential candidate for treating osteoporosis and other bone-related diseases.
Industry:
Mechanism of Action
The mechanism of action of [2-(Benzoimidazol-1-yl)ethyl]-bisphosphonic acid involves its interaction with specific molecular targets:
Bone Resorption Inhibition: The bisphosphonic acid moiety binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption.
Enzyme Inhibition: The benzimidazole moiety can interact with the active sites of certain enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Alendronic Acid: Another bisphosphonate used in the treatment of osteoporosis.
Risedronic Acid: A bisphosphonate with similar bone resorption inhibition properties.
Zoledronic Acid: A potent bisphosphonate used in the treatment of various bone diseases.
Uniqueness:
Combination of Benzimidazole and Bisphosphonic Acid: The unique combination of benzimidazole and bisphosphonic acid moieties in [2-(Benzoimidazol-1-yl)ethyl]-bisphosphonic acid provides it with dual functionality, making it a versatile compound for various applications.
Properties
CAS No. |
847738-31-2 |
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Molecular Formula |
C9H12N2O6P2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
[2-(benzimidazol-1-yl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C9H12N2O6P2/c12-18(13,14)9(19(15,16)17)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6,9H,5H2,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
ISSICOMKRRPVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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